N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
Properties
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-4-9(16)14-12-15(3)10-7(2)5-6-8(13)11(10)17-12/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFUAUCQQLTUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC(=C2S1)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves the condensation of 7-chloro-3,4-dimethylbenzothiazole with propanamide under specific reaction conditions. Various synthetic pathways, such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction, have been employed to synthesize benzothiazole derivatives .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve one-pot multicomponent reactions and microwave irradiation techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits antibacterial and antifungal properties, making it useful in microbiological studies.
Medicine: Its potential anticancer properties are being explored for therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide include:
- N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide
- 2,3-dimethylbenzothiazole
Uniqueness
What sets this compound apart is its specific substitution pattern on the benzothiazole ring, which imparts unique biological activities and chemical reactivity compared to other benzothiazole derivatives .
Biological Activity
N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a complex organic compound belonging to the class of benzothiazole derivatives. Its unique structure and substituents position it as a subject of interest in pharmacological research due to its potential biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C12H13ClN2S, with a molecular weight of approximately 250.76 g/mol. The compound features a benzothiazole ring fused with a propanamide group , which contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like cell proliferation and apoptosis.
- Receptor Modulation : The compound can interact with cell surface receptors, leading to altered cellular signaling pathways.
- Gene Expression Regulation : It influences the expression of genes associated with critical biological functions.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antimicrobial properties against bacteria and fungi.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Antimicrobial Activity
A study demonstrated that benzothiazole derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 50 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| N-(7-chloro) | 30 | Both |
Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in breast cancer cells (MCF7) with an IC50 value of 20 µM.
Anti-inflammatory Effects
Research highlighted the compound's ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential as an anti-inflammatory agent.
Q & A
Basic Research Question
Q: What are the optimal synthetic routes and critical reaction conditions for synthesizing N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide? A:
- Methodology :
- Multi-step synthesis : Begin with condensation of 7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazole with propanamide precursors. Use polar aprotic solvents (e.g., dimethylformamide, DMF) and catalytic triethylamine to facilitate imine formation .
- Critical conditions : Maintain pH 6–8 to stabilize the Z-configuration of the imine bond. Control temperature (60–80°C) to avoid side reactions like oxidation or ring-opening .
- Monitoring : Track reaction progress via thin-layer chromatography (TLC) with chloroform:acetone (3:1) eluent or high-performance liquid chromatography (HPLC) using C18 columns .
Basic Research Question
Q: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity? A:
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm stereochemistry (Z-configuration) and substituent positions. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.8–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, amide C=O at ~1680 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Question
Q: How can researchers resolve contradictions in spectral data during structural characterization? A:
- Methodology :
- Complementary techniques : Combine X-ray crystallography (for absolute configuration) with NMR data to resolve ambiguities in stereochemistry .
- Comparative analysis : Cross-reference spectral data with structurally analogous compounds (e.g., chlorinated benzothiazole derivatives) to identify deviations caused by substituent effects .
- Dynamic NMR : Investigate tautomeric equilibria or conformational flexibility by varying temperature or solvent polarity .
Advanced Research Question
Q: What strategies enhance the biological activity of this compound through targeted structural modifications? A:
- Methodology :
- Electron-withdrawing substituents : Introduce chloro or nitro groups at the benzothiazole ring to improve antimicrobial or anticancer activity (e.g., 7-chloro derivatives show enhanced bioactivity) .
- Side-chain optimization : Replace the propanamide group with thioamide or urea analogs to modulate lipophilicity and target binding .
- Structure-Activity Relationship (SAR) : Synthesize derivatives with systematic substituent variations and test against relevant biological assays (e.g., kinase inhibition) .
Advanced Research Question
Q: How can reaction mechanisms for key transformations in the synthesis be elucidated? A:
- Methodology :
- Kinetic studies : Monitor reaction rates under varying temperatures and reagent concentrations to identify rate-determining steps .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to trace proton transfer pathways in imine formation .
- Computational modeling : Apply density functional theory (DFT) to simulate transition states and intermediate stability .
- Intermediate trapping : Use LC-MS to detect short-lived intermediates (e.g., enamine or carbocation species) .
Advanced Research Question
Q: How does the compound’s stability vary under different experimental or storage conditions? A:
- Methodology :
- Stress testing : Expose the compound to UV light, elevated temperatures (40–80°C), and varying pH (2–12) to assess degradation pathways .
- HPLC-MS analysis : Identify degradation products (e.g., hydrolysis of the amide bond or oxidation of the thiazole ring) .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard lab conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
